3-Iodo-1H-[1,3]dioxolo[4,5-F]indazole
Description
Significance of Heterocyclic Architectures in Contemporary Chemical Research
Heterocyclic compounds are integral to modern chemical and pharmaceutical research. Their structural diversity and ability to engage in various non-covalent interactions make them ideal scaffolds for designing molecules with specific biological functions.
The indazole ring system, a fusion of benzene (B151609) and pyrazole, is a cornerstone of medicinal chemistry. nih.gov It is recognized as a "privileged structure" because its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.gov This bicyclic nitrogen-containing heterocycle is a key structural motif in numerous drug molecules. nih.govresearchgate.net For instance, FDA-approved drugs such as Niraparib, an anticancer agent, and Pazopanib, a tyrosine kinase inhibitor, feature the indazole core, highlighting its importance in the development of impactful therapeutics. nih.govijsdr.org The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and more frequently studied isomer. nih.gov
The 1,3-benzodioxole (B145889), or methylenedioxyphenyl, group is another significant pharmacophore frequently incorporated into molecular designs. wikipedia.orgdbpedia.orgwikipedia.org This functional group is present in a variety of natural products, such as safrole, and in pharmaceuticals like Paroxetine and Tadalafil. wikipedia.orgdbpedia.org The dioxole ring is typically formed by the methylenation of a catechol (a 1,2-dihydroxybenzene). wikipedia.org In drug design, the methylenedioxy group can influence a molecule's pharmacokinetic profile. taylorandfrancis.com For instance, its presence can impact metabolism by interacting with cytochrome P450 enzymes. taylorandfrancis.com Furthermore, 1,3-benzodioxole derivatives have been investigated for a range of bioactivities, including antioxidant, antibacterial, and cytotoxic effects against tumor cell lines. chemicalbook.comnih.gov This moiety serves as an important building block for synthesizing more complex and biologically active molecules. chemicalbook.comchemicalbook.com
Halogenation, and particularly iodination, is a critical tool in synthetic organic chemistry for the functionalization of heterocyclic scaffolds. mdpi.com Aromatic iodides are highly valuable synthetic intermediates due to the reactivity of the carbon-iodine bond. mdpi.com This bond is susceptible to a wide array of transformations, most notably transition metal-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
The introduction of an iodine atom onto a heterocyclic ring provides a versatile handle for subsequent molecular elaboration. rsc.org This strategy allows chemists to construct more complex molecular architectures by forming new carbon-carbon or carbon-heteroatom bonds at the iodinated position. Hypervalent iodine reagents have also emerged as powerful and environmentally benign oxidants for the synthesis and functionalization of various heterocyclic compounds. dovepress.com
Historical Development of Indazole Synthesis and Functionalization Methodologies
The synthesis of the indazole scaffold dates back to the 1880s, with early work by Emil Fischer involving the thermal cyclization of o-hydrazinocinnamic acid. researchgate.net Since then, a vast number of synthetic methods have been developed to construct and functionalize the indazole ring system. researchgate.net
Classical approaches often involved condensation and cyclization reactions. However, the last few decades have seen a surge in the development of more sophisticated and efficient methodologies. ijsdr.org Modern organic synthesis now heavily relies on transition metal catalysis, which has revolutionized the construction of indazoles. researchgate.netingentaconnect.com Catalysts based on palladium, copper, rhodium, and cobalt are now routinely used to facilitate C-H bond activation, annulation, and cyclization cascades, providing access to a wide array of substituted indazoles with high efficiency and selectivity. nih.govresearchgate.net For example, rhodium-catalyzed C-H activation and annulation reactions have been developed to synthesize 3-acylated-2H-indazoles. nih.gov Similarly, iodine-mediated reactions have been employed for the synthesis of 2H-indazoles via C-H functionalization. nih.gov These advanced synthetic methods enable the creation of diverse indazole libraries for screening and drug discovery programs. researchgate.netingentaconnect.com
Properties
IUPAC Name |
3-iodo-2H-[1,3]dioxolo[4,5-f]indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-8-4-1-6-7(13-3-12-6)2-5(4)10-11-8/h1-2H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAGKZWJZNTQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=C(NN=C3C=C2O1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401286239 | |
| Record name | 3-Iodo-1H-[1,3]dioxolo[4,5-f]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-31-8 | |
| Record name | 3-Iodo-1H-[1,3]dioxolo[4,5-f]indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944904-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1H-[1,3]dioxolo[4,5-f]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401286239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural and Electronic Investigations
Spectroscopic Analysis for Confirmation of Molecular Architecture
Spectroscopic techniques are indispensable for elucidating the molecular structure of a newly synthesized compound. For 3-Iodo-1H- nih.govgoogle.comdioxolo[4,5-F]indazole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and High-Resolution Mass Spectrometry (HRMS) would be essential for confirming its molecular architecture.
NMR spectroscopy is a powerful tool for determining the connectivity of atoms within a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Iodo-1H- nih.govgoogle.comdioxolo[4,5-F]indazole is expected to show distinct signals corresponding to the protons in the molecule. The aromatic protons on the indazole core would likely appear as doublets or multiplets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring system. The two protons of the dioxolo group would likely present as a singlet in the range of δ 6.0-6.5 ppm. The N-H proton of the indazole ring is expected to be a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon framework. The spectrum should display signals for each unique carbon atom in the molecule. The carbon atom attached to the iodine (C3) would be expected to appear at a significantly lower field compared to other carbons of the pyrazole ring. The carbons of the dioxolo group and the aromatic benzene (B151609) ring would have characteristic chemical shifts aiding in the complete assignment of the carbon skeleton.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Iodo-1H- nih.govgoogle.comdioxolo[4,5-F]indazole (Note: These are predicted values based on analogous compounds and have not been experimentally verified.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 (multiplets) | 100 - 150 |
| Dioxolo CH₂ | 6.0 - 6.5 (singlet) | ~101 |
| Indazole NH | Variable (broad singlet) | - |
| C-I | - | ~90 |
| Quaternary Carbons | - | 120 - 160 |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of 3-Iodo-1H- nih.govgoogle.comdioxolo[4,5-F]indazole would be expected to show a characteristic N-H stretching vibration in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would likely be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the heterocyclic and aromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the dioxolo ring should produce strong bands in the 1000-1300 cm⁻¹ region. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. The C-I bond, being highly polarizable, should also give a characteristic Raman signal.
Table 2: Predicted Vibrational Frequencies for 3-Iodo-1H- nih.govgoogle.comdioxolo[4,5-F]indazole (Note: These are predicted values and have not been experimentally verified.)
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3400 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| C=C / C=N Stretch | 1400 - 1600 | Strong |
| C-O-C Stretch | 1000 - 1300 | Medium |
| C-I Stretch | < 600 | Strong |
HRMS is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Iodo-1H- nih.govgoogle.comdioxolo[4,5-F]indazole (molecular formula C₈H₅IN₂O₂), the expected exact mass of the molecular ion [M]⁺ would be calculated. The observation of this exact mass in an HRMS experiment would provide strong evidence for the successful synthesis of the target compound. The isotopic pattern of iodine (¹²⁷I is 100% abundant) would simplify the interpretation of the mass spectrum.
X-ray Crystallography for Solid-State Structure Determination
Should 3-Iodo-1H- nih.govgoogle.comdioxolo[4,5-F]indazole be synthesized and obtained as a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state.
X-ray crystallography would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the planarity of the indazole and dioxolo ring systems. The orientation of the iodine atom relative to the heterocyclic ring would also be unambiguously determined.
The crystal structure would provide valuable insights into the intermolecular interactions that govern the packing of the molecules in the solid state. It is anticipated that hydrogen bonding involving the indazole N-H group would be a dominant interaction, potentially leading to the formation of dimers or chains. Halogen bonding, involving the iodine atom as a halogen bond donor and a nitrogen or oxygen atom as an acceptor, is another plausible and significant intermolecular interaction that could influence the crystal packing. Pi-stacking interactions between the aromatic rings of adjacent molecules might also be observed.
Conformational Analysis and Tautomerism Studies
The conformational landscape and tautomeric preferences are critical determinants of a molecule's physicochemical properties and biological activity. For indazole derivatives, the interplay between different tautomers and the rotational freedom of substituents dictates the molecule's three-dimensional shape and electronic distribution.
The indazole core can exist in two primary tautomeric forms: the 1H- and 2H-isomers, where the proton is located on the N1 and N2 nitrogen atoms of the pyrazole ring, respectively. In the vast majority of studied indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-form. mdpi.commdpi.com This preference is attributed to the aromatic stabilization of the fused benzene ring, which is more pronounced in the 1H-benzenoid structure compared to the 2H-quinonoid form. mdpi.com
For 3-Iodo-1H- mdpi.comresearchgate.netdioxolo[4,5-F]indazole, it is highly probable that the 1H-tautomer is the predominant species in solution and in the solid state. However, without specific experimental or computational data, the precise energy difference and the equilibrium constant between the 1H and 2H tautomers remain undetermined. Factors such as the electronic effect of the iodine atom at the 3-position and the fused dioxolo ring could subtly influence this equilibrium.
Table 1: General Tautomeric Preferences in Indazole Derivatives (Illustrative)
| Tautomer | General Stability | Rationale |
| 1H-Indazole | More Stable | Benzenoid structure, greater aromatic stabilization. |
| 2H-Indazole | Less Stable | Quinonoid structure, reduced aromatic stabilization. |
Note: This table represents a general trend for indazole compounds. Specific data for 3-Iodo-1H- mdpi.comresearchgate.netdioxolo[4,5-F]indazole is not available.
Future research employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁵N NMR, in various solvents and at different temperatures, would be invaluable in experimentally determining the tautomeric ratio. researchgate.net Computational methods, such as Density Functional Theory (DFT) calculations, could provide theoretical insights into the relative energies of the tautomers and the transition state for proton transfer. researchgate.net
The internal dynamics of 3-Iodo-1H- mdpi.comresearchgate.netdioxolo[4,5-F]indazole would primarily involve two key aspects: the potential for restricted rotation around the C3-I bond and the conformational flexibility of the fused mdpi.comresearchgate.netdioxolo ring.
The rotation around the C-I bond is generally considered to have a low energy barrier. However, interactions between the iodine atom and the adjacent N-H proton or the dioxolo ring could introduce a degree of rotational hindrance.
Table 2: Potential Dynamic Processes in 3-Iodo-1H- mdpi.comresearchgate.netdioxolo[4,5-F]indazole (Hypothetical)
| Dynamic Process | Description | Expected Energy Barrier |
| C3-I Bond Rotation | Rotation of the iodine atom around the C3-I bond. | Low |
| Dioxolo Ring Puckering | Interconversion between envelope or twist conformers of the mdpi.comresearchgate.netdioxolo ring. | Moderate |
Note: The energy barriers presented in this table are hypothetical and require experimental or computational validation for 3-Iodo-1H- mdpi.comresearchgate.netdioxolo[4,5-F]indazole.
Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating such processes. By studying the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers associated with these rotational and conformational dynamics.
Reactivity and Derivatization Chemistry of 3 Iodo 1h 1 2 Dioxolo 4,5 F Indazole
Iodine as a Versatile Handle for Further Functionalization
The carbon-iodine bond at the C3 position of the indazole ring is the most prominent site for chemical modification. The iodine atom serves as an excellent leaving group, enabling a wide array of functionalization reactions, primarily through substitution and cross-coupling chemistry.
Common nucleophiles that can be employed to displace the iodide include alkoxides, thiolates, and amines. These reactions typically require elevated temperatures and the use of a base to facilitate the departure of the leaving group.
Table 1: Examples of Nucleophilic Substitution Reactions at the C3 Position
| Nucleophile | Reagent | Product Type |
| Alkoxide | Sodium methoxide | 3-Methoxy-1H- nih.govnih.govdioxolo[4,5-F]indazole |
| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-1H- nih.govnih.govdioxolo[4,5-F]indazole |
| Amine | Pyrrolidine | 3-(Pyrrolidin-1-yl)-1H- nih.govnih.govdioxolo[4,5-F]indazole |
It is important to note that the indazole nitrogen (N1) is also nucleophilic and can compete in these reactions. Therefore, N-protection is often a necessary strategy to ensure selective substitution at the C3 position.
The true synthetic utility of the C3-iodo group is most evident in its application in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of derivatives. For successful cross-coupling, protection of the N-H group of the indazole is often crucial to prevent side reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond between the C3 position of the indazole and a variety of aryl or vinyl boronic acids or esters. This method is widely used to introduce diverse aromatic and heteroaromatic substituents.
Sonogashira Coupling: The Sonogashira reaction, which is catalyzed by both palladium and copper, facilitates the coupling of the 3-iodoindazole with terminal alkynes. This provides a direct route to 3-alkynyl-substituted dioxoloindazoles.
Heck Coupling: In the Heck reaction, a palladium catalyst is used to form a C-C bond between the 3-iodoindazole and an alkene, leading to the formation of 3-vinyl-substituted derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful tool for the formation of C-N bonds. It allows for the coupling of the 3-iodoindazole with a wide range of primary and secondary amines, as well as amides and carbamates.
Table 2: Overview of Cross-Coupling Reactions for C3-Functionalization
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, base | C-C (sp²-sp²) |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base | C-C (sp²-sp) |
| Heck | H₂C=CHR | Pd(OAc)₂, PPh₃, base | C-C (sp²-sp²) |
| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, ligand, base | C-N |
Functional Group Transformations within the Dioxoloindazole Framework
Beyond the versatile chemistry at the C3 position, the dioxoloindazole scaffold itself offers opportunities for further modification, although these are generally less explored compared to the C3-functionalization.
The methylenedioxy bridge of the dioxole ring is generally stable under many reaction conditions. However, under forcing acidic or reductive conditions, cleavage of this ring can occur. For instance, treatment with strong Lewis acids like boron trichloride (BCl₃) can lead to the formation of a catechol derivative. This transformation can be useful for introducing further functionality at the aromatic core.
Electrophilic aromatic substitution on the benzene (B151609) portion of the molecule is also a possibility. The dioxole ring is an activating group and directs electrophiles to the positions ortho to the oxygen atoms. However, the directing effect of the fused indazole ring system will also influence the regioselectivity of such reactions.
The indazole core possesses two nitrogen atoms, N1 and N2, which can undergo functionalization, most commonly through alkylation or arylation. The regioselectivity of these reactions is a critical aspect and is influenced by several factors including the nature of the electrophile, the base, and the solvent used.
N-Alkylation: Treatment with an alkyl halide in the presence of a base typically yields a mixture of N1 and N2 alkylated products. The use of strong, non-coordinating bases like sodium hydride in a non-polar solvent such as THF tends to favor the formation of the thermodynamically more stable N1-isomer. In contrast, polar aprotic solvents and weaker bases may lead to a higher proportion of the kinetically favored N2-isomer. The steric and electronic properties of substituents on the indazole ring can also significantly impact the N1/N2 ratio.
N-Arylation: The introduction of an aryl group at the nitrogen positions is typically achieved through copper-catalyzed (Ullmann condensation) or palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions with aryl halides. Similar to alkylation, the regioselectivity is a key challenge and can be controlled by the choice of catalyst, ligand, and reaction conditions.
Table 3: Regioselectivity in N-Alkylation of Indazoles
| Base/Solvent System | Major Product | Rationale |
| NaH / THF | N1-alkylated | Thermodynamic control |
| K₂CO₃ / DMF | Mixture of N1 and N2 | Kinetic and thermodynamic competition |
Acid-Base Chemistry and Tautomeric Interconversions
The indazole ring system is amphoteric, meaning it can act as both an acid and a base. The N-H proton can be removed by a base, forming an indazolate anion. Conversely, the pyridine-like nitrogen atom (N2) can be protonated by an acid to form an indazolium cation. The pKa of the N-H proton in unsubstituted indazole is approximately 13.86, indicating it is a weak acid. The basicity is also low, with a pKa of the conjugate acid around 1.31. The electronic nature of the fused dioxole ring is expected to have a modest influence on these values.
Indazoles can exist in different tautomeric forms. For the parent indazole, the 1H- and 2H-tautomers are the most common. The 1H-tautomer is generally the more stable form. Computational studies on various substituted indazoles have shown that the energy difference between the tautomers can be influenced by the electronic nature of the substituents. For 3-Iodo-1H- nih.govnih.govdioxolo[4,5-F]indazole, the 1H-tautomer is expected to be the predominant form in solution and in the solid state. Interconversion between tautomers can occur, particularly under acidic or basic conditions, which can influence the regioselectivity of reactions at the nitrogen atoms.
Exploration of Structure-Reactivity Relationships
Understanding the relationship between the molecular structure of 3-Iodo-1H- chim.itharvard.edudioxolo[4,5-F]indazole and its chemical reactivity is paramount for designing efficient and selective synthetic transformations. This subsection examines the influence of substituents on its reactivity and explores advanced synthetic strategies for its functionalization.
The reactivity of the indazole core is significantly modulated by the electronic nature of its substituents. In the case of 3-Iodo-1H- chim.itharvard.edudioxolo[4,5-F]indazole, the fused methylenedioxy group ( chim.itharvard.edudioxolo) at the 4,5-positions acts as an electron-donating group. This donation of electron density to the benzene portion of the indazole ring generally increases the nucleophilicity of the aromatic system, making it more susceptible to electrophilic attack. However, the primary site of reactivity often remains the pyrazole ring, particularly the N1 and C3 positions.
The influence of various substituents on the iodination of the indazole ring, a reaction that precedes many derivatization strategies, provides insight into the electronic effects at play. Generally, electron-donating groups (EDGs) on the benzene ring facilitate electrophilic substitution, including iodination at the C3-position, while electron-withdrawing groups (EWGs) tend to deactivate the ring towards such reactions.
Table 1: Influence of Substituents on the C3-Iodination of Indazoles
| Substituent at Benzene Ring | Electronic Nature | Effect on C3-Iodination Reactivity |
| 5-Methoxy | Strong EDG | Enhances reactivity |
| 5-Bromo | Weak EWG (Inductive) | Slightly deactivates |
| 5-Nitro | Strong EWG | Significantly deactivates |
| 6-Bromo | Weak EWG (Inductive) | Slightly deactivates |
| 6-Nitro | Strong EWG | Significantly deactivates |
This table illustrates the general trends observed in the iodination of substituted indazoles, providing a model for understanding the reactivity of the dioxolo-fused system.
For 3-Iodo-1H- chim.itharvard.edudioxolo[4,5-F]indazole, the electron-donating nature of the dioxolo group is expected to enhance the reactivity of the C3-iodo group in subsequent cross-coupling reactions by increasing the electron density at the reaction center, thereby facilitating oxidative addition to the palladium catalyst.
Directed Ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.eduuwindsor.canih.gov This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. harvard.eduuwindsor.canih.gov For halogenated indazoles, DoM offers a precise tool for introducing substituents at specific positions on the benzene ring, complementing the reactivity at the C3-position.
A crucial consideration when applying DoM to halogenated indazoles is the potential for competitive metal-halogen exchange, particularly with iodo- and bromo-substituents. harvard.edu The choice of the organolithium base, solvent, and temperature can significantly influence the outcome of the reaction, favoring either DoM or metal-halogen exchange.
For 3-Iodo-1H- chim.itharvard.edudioxolo[4,5-F]indazole, the N1-proton of the indazole ring is acidic and will be readily deprotonated by a strong base. Therefore, to achieve DoM on the benzene ring, the indazole nitrogen must first be protected with a suitable directing group. Common protecting groups that also function as DMGs include pivaloyl (Piv), triisopropylsilyl (TIPS), and diisopropylcarbamoyl (CONiPr2). These groups not only protect the N1-position but also direct lithiation to the C7-position.
The fused dioxolo group in 3-Iodo-1H- chim.itharvard.edudioxolo[4,5-F]indazole itself can act as a weak directing group. However, a stronger DMG on the indazole nitrogen would likely dominate the regioselectivity of the metalation. The interplay between the directing power of the N1-substituent and the electronic influence of the dioxolo and iodo groups determines the ultimate site of functionalization.
Table 2: General Strategies for Directed Ortho-Metalation of N-Protected 3-Iodoindazoles
| N1-Directing Group | Typical Base | Site of Metalation | Subsequent Electrophile | Potential Product |
| Pivaloyl (Piv) | s-BuLi/TMEDA | C7 | CO2 | 7-Carboxy-3-iodo-1-pivaloyl-indazole |
| Triisopropylsilyl (TIPS) | n-BuLi | C7 | DMF | 7-Formyl-3-iodo-1-TIPS-indazole |
| Diisopropylcarbamoyl | t-BuLi | C7 | I2 | 3,7-Diiodo-1-carbamoyl-indazole |
This table provides illustrative examples of DoM strategies that could be adapted for 3-Iodo-1H- chim.itharvard.edudioxolo[4,5-F]indazole, highlighting the versatility of this approach for introducing a wide range of functional groups.
In the context of 3-Iodo-1H- chim.itharvard.edudioxolo[4,5-F]indazole, an N-pivaloyl protected derivative, for instance, would be expected to undergo regioselective lithiation at the C7-position. Subsequent quenching with an electrophile would yield a 7-substituted-3-iodo-1H- chim.itharvard.edudioxolo[4,5-F]indazole derivative. This strategy opens up avenues for the synthesis of highly functionalized indazole systems with precise control over the substitution pattern.
Applications As a Synthetic Synthon and Chemical Probe in Research
Building Block for Complex Molecular Architectures
The inherent reactivity of the iodo-indazole moiety positions it as a valuable precursor for the construction of more elaborate molecular frameworks, including polycyclic and macrocyclic structures.
The C-I bond in 3-iodoindazole derivatives is a well-established handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the 3-position of the indazole core. For instance, a Heck reaction between a protected 3-iodo-6-nitro-1H-indazole and 2-vinyl pyridine (B92270) has been successfully employed to create a C-C bond, forming a more complex heterocyclic system. ehu.es This precedent suggests that 3-Iodo-1H- researchgate.netnih.govdioxolo[4,5-F]indazole could readily participate in similar transformations to generate novel polycyclic architectures.
Furthermore, the synthesis of tricyclic heteroaromatic systems from dinitro-indazole precursors highlights the utility of the indazole scaffold in constructing fused rings. researchgate.net By analogy, intramolecular cyclization strategies starting from a suitably functionalized derivative of 3-Iodo-1H- researchgate.netnih.govdioxolo[4,5-F]indazole could provide access to unique, fused polycyclic systems containing the dioxolo-indazole core.
The development of macrocyclic compounds containing heterocyclic cores is an area of significant interest due to their unique host-guest properties and potential applications in supramolecular chemistry and drug delivery. A recent patent application describes the synthesis of indazole-containing macrocycles, demonstrating the feasibility of incorporating the indazole unit into large ring structures. google.com Although this work does not specifically utilize the dioxolo-indazole scaffold, it provides a conceptual framework for how 3-Iodo-1H- researchgate.netnih.govdioxolo[4,5-F]indazole could be employed as a monomeric unit. Through iterative cross-coupling reactions or by reacting a bifunctionalized derivative, it is conceivable that this compound could be used to assemble novel macrocycles or oligomers with defined shapes and functionalities.
Development of Chemical Probes for Molecular Recognition Studies
Chemical probes are indispensable tools for elucidating biological processes. The rigid and planar structure of the researchgate.netnih.govdioxolo[4,5-F]indazole scaffold, combined with its potential for derivatization, makes it an interesting candidate for the development of such probes.
The synthesis of labeled analogues of bioactive molecules is crucial for studying their mechanism of action. The iodine atom in 3-Iodo-1H- researchgate.netnih.govdioxolo[4,5-F]indazole could serve as a site for the introduction of various tags, including fluorescent dyes or radioactive isotopes. For example, the development of a biotinylated adenylate analogue derived from a pyrazolo[3,4-d]pyrimidine core demonstrates a strategy for attaching reporter groups to heterocyclic systems. A similar approach could be envisioned for 3-Iodo-1H- researchgate.netnih.govdioxolo[4,5-F]indazole , where the iodine is first replaced with a suitable linker via a cross-coupling reaction, followed by conjugation to a label. Such labeled probes would be invaluable for in vitro and in vivo imaging studies.
Indazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. biosynth.com The development of novel indazole-based compounds for ligand binding studies is an active area of research. For instance, docking studies of indole-1,3,4-thiadiazole derivatives have been used to investigate their binding mechanisms with enzymes like α-amylase. While no specific binding studies have been reported for 3-Iodo-1H- researchgate.netnih.govdioxolo[4,5-F]indazole , its unique electronic and steric properties, conferred by the dioxolo group, could lead to novel binding interactions with biomolecules. The synthesis of a library of derivatives from this scaffold would be a logical first step to screen for binding against various purified proteins.
Precursor for Advanced Materials (e.g., optoelectronic applications, if applicable to scaffold type)
The photophysical properties of fused heterocyclic systems are of great interest for the development of advanced materials with applications in optoelectronics. While there is no specific data on the material properties of the 3-Iodo-1H- researchgate.netnih.govdioxolo[4,5-F]indazole scaffold, related heterocyclic compounds have shown promise. For instance, benzo[f]indazoles have been investigated as potential fluorescent probes for bioimaging due to their bright emission. ehu.es The rigid and planar nature of the researchgate.netnih.govdioxolo[4,5-F]indazole core, coupled with the potential for π-system extension through reactions at the iodo position, suggests that its derivatives could exhibit interesting photophysical properties. Further research into the synthesis and characterization of such derivatives is warranted to explore their potential in materials science.
In-Depth Analysis of 3-Iodo-1H- organic-chemistry.orgchemicalbook.comdioxolo[4,5-F]indazole in Synthetic Chemistry
Currently, there is a notable absence of publicly available scientific literature, including research articles and patents, that specifically details the synthesis, properties, and applications of the chemical compound 3-Iodo-1H- organic-chemistry.orgchemicalbook.comdioxolo[4,5-F]indazole . While the core heterocyclic structure, organic-chemistry.orgchemicalbook.comdioxolo[4,5-f]indazole, is cataloged, comprehensive studies on its 3-iodo derivative are not found in prominent chemical databases and research platforms.
This scarcity of information prevents a detailed discussion on its specific role as a synthetic synthon or chemical probe in research, particularly concerning its contributions to novel reaction methodologies or its application in demonstrating efficient synthetic routes.
In the broader context of heterocyclic chemistry, iodo-substituted indazoles are recognized as valuable intermediates. The iodine atom at the 3-position of the indazole ring serves as a versatile functional handle for a variety of cross-coupling reactions. Methodologies such as Suzuki-Miyaura and Heck couplings frequently employ 3-iodoindazoles to introduce new carbon-carbon bonds, thereby enabling the construction of more complex molecular architectures. This functionalization is a key strategy in the synthesis of compounds with potential pharmaceutical applications.
However, without specific studies on 3-Iodo-1H- organic-chemistry.orgchemicalbook.comdioxolo[4,5-F]indazole , any discussion of its reactivity and synthetic utility would be purely speculative. The electronic and steric influence of the dioxolo-fused ring system would undoubtedly modulate the reactivity of the C-I bond at the 3-position compared to simpler indazole analogues. A detailed investigation into this specific compound would be required to elucidate its unique chemical behavior and potential applications in organic synthesis.
Given the current state of available research, a comprehensive analysis as outlined in the requested sections cannot be furnished at this time. Further empirical studies are necessary to characterize 3-Iodo-1H- organic-chemistry.orgchemicalbook.comdioxolo[4,5-F]indazole and determine its contributions to the field of organic synthesis.
Future Research Directions and Opportunities
Development of More Sustainable and Greener Synthetic Routes
Future research will likely prioritize the development of environmentally benign synthetic methods for 3-Iodo-1H- beilstein-journals.orgelectronicsandbooks.comdioxolo[4,5-F]indazole and its parent scaffold. Current trends in organic synthesis emphasize minimizing hazardous waste and improving atom economy. acs.org
Key areas for exploration include:
Eco-Friendly Solvents and Reagents: Research into replacing traditional solvents with greener alternatives like polyethylene (B3416737) glycol (PEG-400) or aqueous methanol (B129727) is a promising avenue. acs.orgorganic-chemistry.org The use of inexpensive, stable, and non-toxic reagents, such as potassium iodide as the iodine source with oxidants like ammonium (B1175870) peroxodisulfate or sodium percarbonate, aligns with green chemistry principles. organic-chemistry.orgmdpi.com
Catalyst Development: Investigating heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, could facilitate easier product separation and catalyst recycling, thereby reducing waste. acs.org
Energy Efficiency: Exploring alternative energy sources like ultrasound irradiation to accelerate reactions, potentially leading to shorter reaction times and lower energy consumption, warrants further investigation. nih.gov
Exploration of Novel Reaction Conditions for Enhanced Selectivity
Achieving high regioselectivity is a central challenge in the functionalization of indazole rings. While methods for selective C3-iodination exist, future work can refine these processes for the specific beilstein-journals.orgelectronicsandbooks.comdioxolo[4,5-F]indazole scaffold. chim.it
Opportunities for research include:
Solvent and Base Optimization: The choice of solvent and base can significantly influence the regiochemical outcome of reactions on the indazole core, particularly at the N-1 and N-2 positions. beilstein-journals.orgresearchgate.net For instance, solvents like hexafluoroisopropanol (HFIP) have been shown to enable mild C3-halogenation. chim.it A systematic study of these parameters could lead to highly selective synthetic protocols.
Advanced Catalytic Systems: The use of copper- or palladium-based catalysts for C-H activation and functionalization represents a powerful strategy for creating substituted indazoles. nih.govnih.gov Future studies could explore novel catalysts, such as CuH systems, which have demonstrated high C3-selectivity in the allylation of other indazoles, for different types of functionalization. acs.orgpnrjournal.com
Protecting Group Strategies: While direct C3-iodination is often achievable, subsequent reactions may require the strategic use of protecting groups on the indazole nitrogens to direct reactivity and prevent side reactions. Research into easily attachable and removable protecting groups that are compatible with the dioxolo moiety is needed.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry is transforming chemical synthesis by offering enhanced safety, reproducibility, and scalability. electronicsandbooks.comacs.org The application of this technology to the synthesis of 3-Iodo-1H- beilstein-journals.orgelectronicsandbooks.comdioxolo[4,5-F]indazole and its derivatives is a significant area for future development. mdpi.comnih.gov
Key research directions are:
Continuous Flow Synthesis: Developing a multi-step continuous-flow process for the synthesis of the target compound could improve efficiency and yield. beilstein-journals.orguc.pt This approach allows for telescoping multiple reaction steps without isolating intermediates, saving time and resources. uc.pt
Automated Reaction Screening: Automated flow reactors can be used to rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalysts, residence time) to quickly identify optimal conditions for synthesis and functionalization. researchgate.net
Scalability: Flow chemistry provides a direct route to scaling up the production of 3-Iodo-1H- beilstein-journals.orgelectronicsandbooks.comdioxolo[4,5-F]indazole from milligram to multigram quantities on demand, which is crucial for enabling further biological or materials science studies. electronicsandbooks.comresearchgate.net
Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Real-time monitoring of chemical reactions provides crucial data for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. mt.com Applying these techniques to the synthesis of 3-Iodo-1H- beilstein-journals.orgelectronicsandbooks.comdioxolo[4,5-F]indazole could lead to more robust and efficient manufacturing processes.
Future research should focus on:
Real-Time Spectroscopic Analysis: The use of in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products in real time without the need for sampling. mt.comspectroscopyonline.com
Monitoring Reaction Progress: Techniques like colorimetry or titration-based methods, which can be automated, could be adapted to follow the consumption of reagents like iodine during the iodination step. youtube.com
Electrochemical Monitoring: For syntheses involving electrochemical steps, such as the generation of the iodinating species, cyclic voltammetry can serve as an effective in-process control to monitor the reaction's progress. nih.gov
Application in Chemical Biology Tools (e.g., photoaffinity labeling, probe development)
The structure of 3-Iodo-1H- beilstein-journals.orgelectronicsandbooks.comdioxolo[4,5-F]indazole makes it an attractive starting point for the development of sophisticated chemical biology tools. escholarship.org The iodine atom is particularly useful as a handle for further chemical modification or for direct use in certain applications.
Promising avenues for research include:
Photoaffinity Labeling: The iodo-group can be a precursor to a radioiodinated label or be part of a scaffold that also incorporates a photoreactive group (like an azide) to create a photoaffinity label (PAL). nih.govnih.gov Such probes are invaluable for identifying the specific protein targets of bioactive molecules by forming a covalent bond upon UV irradiation. escholarship.orgmdpi.com
Probe Development: The C-I bond can be readily used in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to attach various functionalities. researchgate.netgoogle.com This allows for the synthesis of a diverse library of probes, including fluorescently tagged molecules for imaging or biotinylated derivatives for affinity purification of binding partners.
Fragment-Based Drug Discovery: The core beilstein-journals.orgelectronicsandbooks.comdioxolo[4,5-F]indazole scaffold could be used in fragment-based screening campaigns to identify new protein targets and develop lead compounds for drug discovery. mdpi.com
Machine Learning and AI-Driven Molecular Design for Indazole Scaffolds
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design and optimization of novel molecules. easychair.org These computational tools can be applied to the beilstein-journals.orgelectronicsandbooks.comdioxolo[4,5-F]indazole scaffold to explore its potential systematically.
Future opportunities in this area consist of:
Generative Models for Novel Derivatives: AI algorithms can be trained on existing databases of indazole-containing compounds to generate novel molecular structures based on the beilstein-journals.orgelectronicsandbooks.comdioxolo[4,5-F]indazole core with predicted high affinity for specific biological targets. easychair.org
Predictive Modeling: Machine learning models can predict the physicochemical properties, bioactivity, and potential toxicity of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.
Structure-Activity Relationship (SAR) Analysis: Computational tools can be used for in silico, structure-guided drug design and to analyze SAR data from synthesized libraries, helping to refine the design of next-generation compounds with improved potency and selectivity. nih.govnih.govdoi.org
Q & A
Q. What are the recommended methods for synthesizing 3-Iodo-1H-[1,3]dioxolo[4,5-F]indazole?
Synthesis typically involves halogenation and cyclization steps. For example:
- Halogenation : Reacting precursor indazoles (e.g., 1H-[1,3]dioxolo[4,5-F]indazole) with iodine sources (e.g., N-iodosuccinimide) in polar solvents like DMF or THF under inert atmospheres. Temperature control (0–25°C) is critical to minimize side reactions .
- Cyclization : Use of catalytic bases (e.g., K₂CO₃) to promote ring closure. Reaction progress should be monitored via TLC or HPLC .
Q. How can structural confirmation and purity assessment be performed for this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, aromatic protons in the dioxolane ring appear as distinct doublets (δ 5.8–6.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or LC-MS validates molecular weight (e.g., expected [M+H]⁺ peak at m/z 362.09032 for related derivatives) .
- Purity : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Q. What are the key physical properties relevant to handling this compound?
Predicted properties (based on structurally similar compounds):
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for iodinated indazoles?
Discrepancies often arise from:
- Iodination Efficiency : Competing side reactions (e.g., diiodination) due to excess iodine. Optimize stoichiometry (1:1.05 substrate:iodine) and use radical scavengers (e.g., TEMPO) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may degrade acid-sensitive intermediates. Switch to dichloromethane with phase-transfer catalysts (e.g., tetrabutylammonium iodide) .
- Validation : Cross-check yields using quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .
Q. What experimental strategies are effective for studying enzyme inhibition mechanisms involving this compound?
- Kinetic Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC₅₀ values under varying concentrations of 3-iodo-dioxolane indazole .
- Docking Studies : Perform molecular dynamics simulations with enzymes (e.g., kinases) to identify binding pockets. The iodine atom’s van der Waals radius (~1.98 Å) may sterically block ATP-binding sites .
- Mutagenesis : Validate target interactions by introducing mutations (e.g., T338A in kinase domains) and comparing inhibition profiles .
Q. How does the electronic nature of the iodine substituent influence reactivity in cross-coupling reactions?
- Electrophilicity : The C–I bond’s polarity enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C .
- Side Reactions : Iodide elimination may occur under basic conditions. Mitigate with milder bases (e.g., Cs₂CO₃ instead of NaOH) and shorter reaction times .
Q. What role does the dioxolane ring play in modulating biological activity?
- Metabolic Stability : The dioxolane ring reduces oxidative metabolism by cytochrome P450 enzymes, enhancing plasma half-life in pharmacokinetic studies .
- Conformational Rigidity : The fused dioxolane restricts rotation, improving binding affinity to planar targets (e.g., DNA intercalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
